molecular formula C16H19NO5S2 B2468973 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone CAS No. 339016-86-3

4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone

Cat. No.: B2468973
CAS No.: 339016-86-3
M. Wt: 369.45
InChI Key: KHMOXGCCOJPKKV-UHFFFAOYSA-N
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Description

    Reagents: Methyl iodide and dimethyl sulfoxide.

    Conditions: The reaction is carried out under basic conditions using sodium hydride as a base.

  • Step 3: Attachment of 4-Methoxybenzyl Sulfone Group

      Reagents: 4-methoxybenzyl chloride and sodium sulfinate.

      Conditions: The reaction is performed in an organic solvent like dichloromethane at room temperature.

  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the dimethyl and methylsulfonyl groups. The final step involves the attachment of the 4-methoxybenzyl sulfone group.

    • Step 1: Synthesis of the Pyridine Ring

        Reagents: Acetaldehyde, ammonia, and formaldehyde.

        Conditions: Heated under reflux in the presence of a catalyst such as zinc chloride.

    Chemical Reactions Analysis

    Types of Reactions

    4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone can undergo various chemical reactions, including:

      Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

      Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride.

      Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

      Reducing Agents: Lithium aluminum hydride, sodium borohydride.

      Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Major Products

      Oxidation: Formation of sulfone derivatives.

      Reduction: Formation of amine derivatives.

      Substitution: Formation of various substituted pyridine derivatives.

    Scientific Research Applications

    4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone has several applications in scientific research:

      Chemistry: Used as a building block in the synthesis of more complex organic molecules.

      Biology: Investigated for its potential as an enzyme inhibitor or modulator.

      Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism by which 4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of signal transduction pathways, modulation of gene expression, and interference with cellular metabolism.

    Comparison with Similar Compounds

    Similar Compounds

    • 4,6-Dimethyl-2-pyridinyl sulfone
    • 3-(Methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone
    • 4-Methoxybenzyl 4,6-dimethyl-3-(methylsulfonyl)pyridine

    Uniqueness

    4,6-Dimethyl-3-(methylsulfonyl)-2-pyridinyl 4-methoxybenzyl sulfone is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. Its structure allows for diverse chemical reactivity and potential for various applications, setting it apart from similar compounds.

    This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

    Properties

    IUPAC Name

    2-[(4-methoxyphenyl)methylsulfonyl]-4,6-dimethyl-3-methylsulfonylpyridine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H19NO5S2/c1-11-9-12(2)17-16(15(11)23(4,18)19)24(20,21)10-13-5-7-14(22-3)8-6-13/h5-9H,10H2,1-4H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KHMOXGCCOJPKKV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)(=O)CC2=CC=C(C=C2)OC)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H19NO5S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    369.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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